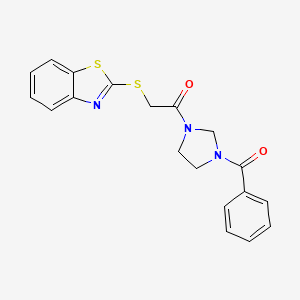![molecular formula C21H23N5O5S2 B11495606 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone](/img/structure/B11495606.png)
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone is a complex organic compound that features a benzimidazole core, a sulfonyl group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of ortho-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzimidazole core is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Imidazolidine Ring: This involves the reaction of an appropriate amine with a carbonyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Substitution: The benzimidazole and imidazolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzimidazoles: Formed by substitution reactions on the benzimidazole ring.
Scientific Research Applications
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their structure and function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-nitro-1H-benzimidazol-2-yl)thioacetamide
- 2-(5-nitro-1H-benzimidazol-2-yl)thioacetic acid
- 2-(5-nitro-1H-benzimidazol-2-yl)thioacetonitrile
Uniqueness
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone is unique due to the presence of both the benzimidazole and imidazolidine rings, along with the sulfonyl group. This combination of structural features imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C21H23N5O5S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-2-propan-2-ylimidazolidin-1-yl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H23N5O5S2/c1-14(2)20-24(10-11-25(20)33(30,31)16-6-4-3-5-7-16)19(27)13-32-21-22-17-9-8-15(26(28)29)12-18(17)23-21/h3-9,12,14,20H,10-11,13H2,1-2H3,(H,22,23) |
InChI Key |
MLGMYGFDNKTUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCN1S(=O)(=O)C2=CC=CC=C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495524.png)
![ethyl 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)benzoate](/img/structure/B11495530.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11495536.png)
![Ethyl 3-{[(4-chlorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11495547.png)
![2-Amino-1-(dimethylamino)-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11495553.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11495560.png)

![6-Bromo-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11495578.png)
![N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B11495579.png)
![2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11495582.png)
![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B11495585.png)
![ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B11495586.png)

![8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11495593.png)
